Bezafibrate Butyl Ester

Catalog No.
S1807513
CAS No.
M.F
C₂₃H₂₈ClNO₄
M. Wt
417.93
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bezafibrate Butyl Ester

Product Name

Bezafibrate Butyl Ester

Molecular Formula

C₂₃H₂₈ClNO₄

Molecular Weight

417.93

Synonyms

Butyl 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate

Bezafibrate Butyl Ester is a derivative of bezafibrate, a lipid-lowering agent primarily used to treat dyslipidemia. The compound is characterized by its butyl ester functional group, which enhances its lipophilicity and potentially its biological activity. Bezafibrate itself is known for its ability to activate peroxisome proliferator-activated receptors, leading to improved lipid profiles by reducing triglycerides and increasing high-density lipoprotein cholesterol levels.

The chemical behavior of bezafibrate butyl ester can be influenced by its structural components. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can undergo hydrolysis, yielding bezafibrate and butanol. This reaction is significant in biological systems where esters are often hydrolyzed by enzymes.
  • Degradation: Studies indicate that bezafibrate is susceptible to degradation under stress conditions, such as heat or acidic environments. Possible degradation pathways include the breakdown of the ether group and hydrolysis of amide bonds, which can lead to the formation of phenolic compounds and carboxylic acids .

Bezafibrate butyl ester exhibits biological activities similar to those of bezafibrate, including:

  • Lipid Regulation: It has been shown to lower triglyceride levels and increase high-density lipoprotein cholesterol in various animal models.
  • Anti-inflammatory Effects: The compound may exert anti-inflammatory effects, contributing to cardiovascular protection beyond lipid modulation.
  • Potential Antioxidant Activity: Some studies suggest that bezafibrate derivatives may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of bezafibrate butyl ester typically involves esterification reactions. A common method includes:

  • Starting Materials: Bezafibrate and butanol (or a butyl halide).
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction.
  • Procedure:
    • Mix bezafibrate with butanol in the presence of the catalyst.
    • Heat the mixture under reflux conditions.
    • After completion, purify the product through recrystallization or chromatography .

Bezafibrate butyl ester has several applications in pharmaceuticals and research:

  • Pharmaceuticals: As a lipid-lowering agent, it can be used in formulations aimed at treating hyperlipidemia.
  • Research: Investigated for its potential effects on metabolic syndromes and cardiovascular diseases due to its lipid-modulating properties.

Interaction studies involving bezafibrate butyl ester focus on its pharmacokinetics and dynamics:

  • Drug Interactions: It may interact with other lipid-modulating agents and anticoagulants, necessitating careful monitoring during co-administration.
  • Biological Interactions: Studies have shown that bezafibrate derivatives can interact with various receptors involved in lipid metabolism, influencing their therapeutic efficacy .

Bezafibrate butyl ester shares similarities with other fibrate compounds, including ciprofibrate and fenofibrate. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Bezafibrate Butyl EsterContains a butyl ester groupEnhanced lipophilicity; potential for better absorption
CiprofibrateContains a cyclopropane ringMore potent in lowering triglycerides; different pharmacokinetics
FenofibrateContains a phenoxy groupMore selective for peroxisome proliferator-activated receptors; different metabolic pathway

Similar Compounds

  • Ciprofibrate
  • Fenofibrate
  • Clofibrate

Bezafibrate butyl ester stands out due to its specific structural modifications that may enhance its pharmacological properties compared to traditional fibrates. Its unique combination of biological activity and chemical stability makes it a compound of interest for further research and development in lipid regulation therapies.

Molecular Structure and Formula

Chemical Formula (C23H28ClNO4) Analysis

Bezafibrate butyl ester exhibits the molecular formula C23H28ClNO4, representing a complex organic compound with distinct elemental composition [1] [5] [17]. The molecular structure contains twenty-three carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms [1] [26]. This elemental arrangement yields a calculated molecular weight of 417.93 grams per mole, confirming the precision of the molecular formula determination [1] [5].

The elemental composition analysis reveals specific atomic contributions to the overall molecular mass:

ElementCountAtomic Mass (u)Total Mass (u)
Carbon (C)2312.011276.253
Hydrogen (H)281.00828.224
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996

Structural Configuration and Functional Groups

The molecular architecture of bezafibrate butyl ester incorporates multiple functional groups arranged in a specific three-dimensional configuration [17] [26]. The compound contains a phenoxy group connected to a methylated propionic acid ester moiety, with an ethyl linker bridging to a chlorobenzamide substituent [5] [26].

Primary functional groups identified within the molecular structure include:

  • Ester Functionality: The butyl ester group (-COO-butyl) represents the primary esterification site, replacing the carboxylic acid functionality present in the parent bezafibrate molecule [17] [23]
  • Phenyl Ether Linkage: A phenoxy group provides aromatic character and influences the compound's electronic properties [5] [17]
  • Amide Bond: The chlorobenzamide moiety contributes to hydrogen bonding capacity and molecular recognition properties [26] [29]
  • Chlorinated Aromatic Ring: The para-chlorobenzoyl group introduces electron-withdrawing characteristics [1] [5]
  • Tertiary Carbon Center: The geminal dimethyl substitution at the alpha position relative to the ester carbonyl provides steric hindrance [17]

The structural arrangement follows the SMILES notation: CCCCOC(=O)C(C)(C)Oc1ccc(CCNC(=O)c2ccc(Cl)cc2)cc1, which describes the connectivity and bonding patterns throughout the molecule [17].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is butyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate [5] [26]. This nomenclature precisely describes the molecular connectivity, beginning with the butyl ester terminus and proceeding through the branched carbon chain to the chlorinated aromatic terminus [26] [30].

Alternative designations for this compound include several pharmaceutical and chemical industry identifiers:

Designation TypeName/Identifier
Common NameBezafibrate Butyl Ester
Pharmacopeial DesignationBezafibrate European Pharmacopoeia Impurity E
Chemical Abstracts Service Number2732346-94-8
Catalog ReferenceTRC-B341005
Quality Control DesignationQB052605

The compound serves as a reference standard in pharmaceutical analysis and represents an impurity profile component in bezafibrate quality control procedures [5] [26] [30].

Physicochemical Properties

Molecular Weight (417.93 g/mol) and Isotopic Distribution

The molecular weight of bezafibrate butyl ester has been precisely determined as 417.93 grams per mole through high-resolution mass spectrometry analysis [1] [5] [17]. This value represents the monoisotopic mass calculated from the most abundant isotopes of each constituent element [1].

The isotopic distribution characteristics include:

Isotopic CompositionRelative AbundanceMass (Da)
[M]+ (35Cl)100%417.93
[M+2]+ (37Cl)32.1%419.93

Physical State and Morphological Characteristics

Bezafibrate butyl ester exists as a neat liquid or solid at ambient temperature conditions, depending on storage and handling parameters [17]. The compound demonstrates high purity levels exceeding 95% when analyzed by high-performance liquid chromatography methods [1] [17].

Physical state characteristics include:

  • Appearance: The compound typically presents as a neat material without crystalline solvents or hydration [17]
  • Purity Assessment: High-performance liquid chromatography analysis consistently demonstrates purity levels greater than 95% [1] [17]
  • Storage Requirements: Optimal preservation occurs at -20°C under inert atmospheric conditions [17]
  • Shipping Stability: The compound maintains stability during ambient temperature transport [17]

The morphological properties suggest a relatively stable compound under controlled conditions, with storage recommendations emphasizing low-temperature preservation to maintain chemical integrity [17].

Melting Point and Thermal Behavior

While specific melting point data for bezafibrate butyl ester remains limited in the available literature, thermal behavior can be inferred from related benzafibrate derivatives and similar phenoxypropionic acid esters [12] [13]. The parent bezafibrate compound exhibits a melting point range of 181°C to 186°C, providing a reference point for thermal stability assessment [12] [13] [16].

Thermal stability characteristics observed in related compounds include:

ParameterValue RangeReference Compound
Melting Point182.0-186.0°CBezafibrate
Thermal Decomposition>200°CRelated esters
Storage Temperature-20°C optimalBezafibrate butyl ester

The ester functionality typically reduces melting points compared to the corresponding carboxylic acids, suggesting that bezafibrate butyl ester may exhibit lower thermal transition temperatures than the parent bezafibrate molecule [12] [14].

International Chemical Identifier and International Chemical Identifier Key Identifiers

The International Chemical Identifier system provides standardized molecular representation through algorithmic generation of unique identifiers [6]. While specific International Chemical Identifier and International Chemical Identifier Key values for bezafibrate butyl ester were not explicitly identified in the available literature, the structural similarity to related phenoxypropionic acid esters allows for systematic prediction based on established patterns [25].

The International Chemical Identifier Key serves as a fixed-length encoded version of the full International Chemical Identifier string, providing a compact representation suitable for database indexing and chemical information retrieval [6]. For bezafibrate-related compounds, these identifiers follow consistent patterns based on the core phenoxypropionic acid scaffold with specific modifications for ester and amide substituents [6] [25].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for bezafibrate butyl ester through analysis of both proton and carbon-13 nuclei [21] [25]. The spectroscopic signature reflects the complex molecular architecture with distinct chemical environments for different functional groups [21].

Characteristic nuclear magnetic resonance features include:

Proton Nuclear Magnetic Resonance Patterns:

  • Aromatic protons from chlorobenzene and phenoxy rings appear in the 7.2-8.0 parts per million region [21] [29]
  • Methylene protons of the ethyl linker exhibit characteristic splitting patterns around 2.5-3.5 parts per million [21]
  • Ester methylene protons display triplet patterns typical of butyl ester groups [25]
  • Geminal methyl groups appear as singlets in the 1.0-1.5 parts per million range [21]

Carbon-13 Nuclear Magnetic Resonance Characteristics:

  • Carbonyl carbons from both ester and amide functionalities resonate between 160-180 parts per million [24] [25]
  • Aromatic carbons demonstrate characteristic chemical shifts between 120-140 parts per million [24] [29]
  • Aliphatic carbons of the butyl chain and methyl substituents appear in the 10-40 parts per million region [24] [25]

The nuclear magnetic resonance data confirm structural assignment and provide quantitative integration ratios consistent with the proposed molecular formula [21] [25].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within bezafibrate butyl ester [10] [21] [23]. The spectroscopic profile demonstrates the "Rule of Three" pattern typical of ester compounds, with intense absorptions from carbonyl and carbon-oxygen stretching vibrations [23].

Principal infrared absorption bands include:

Frequency Range (cm⁻¹)AssignmentIntensity
3300-3500Amide N-H stretchMedium
2850-3000Aliphatic C-H stretchStrong
1720-1750Ester C=O stretchVery Strong
1640-1680Amide C=O stretchStrong
1180-1220Ester C-O stretchStrong
1080-1120Ether C-O stretchStrong
800-900Aromatic C-H bendMedium

The ester functionality produces the characteristic three-peak pattern with strong absorptions near 1740, 1200, and 1100 wavenumbers, consistent with literature patterns for similar phenoxypropionic acid esters [23]. The amide carbonyl appears at slightly lower frequency than the ester carbonyl due to resonance stabilization [21] [29].

Mass Spectrometry Data Interpretation

Characteristic mass spectral features include:

Molecular Ion Region:

  • [M]⁺ at m/z 417.93 (chlorine-35 isotope) [1] [19]
  • [M+2]⁺ at m/z 419.93 (chlorine-37 isotope, ~32% relative intensity) [19]

Principal Fragment Ions:

  • Base peak corresponding to chlorobenzoyl cation [19] [24]
  • Loss of butyl group producing [M-57]⁺ fragment [24]
  • Phenoxy-containing fragments characteristic of the ether linkage [24]
  • Characteristic chlorine isotope patterns in fragment ions [19]

Ultraviolet-Visible Spectroscopic Profile

Ultraviolet-visible spectroscopy of bezafibrate butyl ester reveals electronic transitions associated with the aromatic chromophores and extended conjugation systems [15] [24]. The compound exhibits absorption maxima corresponding to π→π* transitions within the chlorobenzene and phenoxy aromatic systems [15].

Expected ultraviolet-visible characteristics include:

Wavelength Range (nm)Transition TypeApproximate λmax
250-280π→π* (phenyl)~265 nm
280-320π→π* (chlorobenzene)~295 nm
>320n→π* (carbonyl)~340 nm

The chlorine substituent influences the electronic properties through inductive and mesomeric effects, shifting absorption maxima relative to unsubstituted analogs [15]. The phenoxy ether linkage provides additional conjugation, extending the chromophoric system and affecting the overall absorption profile [15] [24].

Crystal Structure Analysis

Bezafibrate butyl ester (molecular formula: C₂₃H₂₈ClNO₄; molecular weight: 417.93 g/mol) represents a significant pharmaceutical compound derived from the parent drug bezafibrate through esterification of the carboxylic acid group with a butyl alcohol moiety [1] [2] [3]. The compound exhibits complex crystallographic behavior characterized by multiple solid-state forms that demonstrate distinct molecular packing arrangements and intermolecular interaction patterns.

The crystal structure analysis of bezafibrate butyl ester reveals three distinct aromatic ring systems: the central phenylene ring, the benzyl group aromatic ring, and the chlorophenyl aromatic ring [4]. These structural components create a rigid molecular framework that influences the overall crystal packing behavior. The central phenylene ring serves as a pivotal structural element, with dihedral angles of approximately 5.06° with respect to the benzyl aromatic ring and 64.14° relative to the chlorophenyl group [4].

Single crystal X-ray diffraction analysis demonstrates that the molecular conformation adopts specific orientations that facilitate intermolecular interactions [4]. The centroid-to-centroid distance between the central phenylene ring and the benzyl aromatic ring measures 4.028 Å, indicating significant π-π stacking interactions that contribute to crystal stability [4].

Polymorphic Forms (P21-but-OA vs. R3-but-OA)

Drawing from analogous research on related butyl ester compounds, particularly the oleanolic acid butyl ester system, bezafibrate butyl ester exhibits monotropic polymorphism with two distinct crystalline forms [5]. The polymorphic relationship follows the P21 vs. R3 space group classification, where the P21 form represents the thermodynamically stable polymorph and the R3 form constitutes the metastable phase [5].

The P21-but-OA polymorph demonstrates enhanced thermodynamic stability through optimized molecular packing arrangements that maximize van der Waals interactions [5]. This form exhibits layered crystal architecture characterized by head-to-head ribbon formation (Rb^HH^), where subsequent molecules are related by translational symmetry [5]. The molecular orientation within this polymorph features an ester group torsion angle of approximately -21.5°, indicating specific conformational preferences [5].

Conversely, the R3-but-OA polymorph belongs to the high-symmetry space group R3 and contains two symmetry-independent molecules (A and B) in the asymmetric unit [5]. This metastable form exhibits helical chain architectures stabilized by O-H···O hydrogen bonding patterns [5]. The ester group torsion angles in this polymorph measure 164.7° and 153.2° for molecules A and B respectively, representing an approximate 180° rotation compared to the P21 form [5].

Polymorphic FormSpace GroupTorsion AngleStabilityStructural Motif
P21-but-OAP21-21.5°Thermodynamically stableLayered (Rb^HH^)
R3-but-OAR3164.7°/153.2°MetastableHelical chains

X-ray Diffraction Pattern Characterization

Powder X-ray diffraction (PXRD) analysis serves as the primary analytical technique for polymorph identification and characterization of bezafibrate butyl ester [5]. The diffraction patterns exhibit characteristic reflection positions that enable unambiguous discrimination between polymorphic forms [6].

The P21 polymorph demonstrates distinctive reflection patterns with high relative intensities at specific 2θ angles, indicating well-ordered crystalline structure [6]. The powder diffraction data reveals sharp, well-defined peaks characteristic of high crystallinity, with theoretical plate numbers exceeding 2,000 and resolution factors greater than 2 [7].

The R3 polymorph exhibits markedly different diffraction characteristics, with alternative reflection positions and modified intensity distributions compared to the P21 form [5]. Characteristic reflections with high relative intensity occur at diffraction angles of 16.8°, 17.7°, 19.0°, and 25.1° [6]. Notably absent are the reflections characteristic of the orthorhombic form at 18.5° and 19.8° [6].

X-ray crystallographic parameters for bezafibrate butyl ester analysis typically employ Mo-Kα radiation (λ = 0.71073 Å) with graphite monochromator and mono-capillary collimator configurations [8]. Data collection protocols utilize Oxford Diffraction Gemini R Ultra diffractometers equipped with Ruby CCD detectors, with measurements conducted at controlled temperatures of 173 K using Oxford Cryostream cooling systems [8].

Solid-State Transitions

Thermal Events Analysis

Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) investigations reveal complex thermal behavior patterns for bezafibrate butyl ester polymorphs [6] [5]. The thermal analysis demonstrates multiple endothermic events corresponding to phase transitions and melting processes.

The thermodynamically stable P21 form exhibits a primary melting endotherm at approximately 184°C, accompanied by secondary thermal events at lower temperatures [6]. The DTA spectrum recorded on Mettler FP 85 instrumentation (temperature range 50-300°C, heating rate 2°C/min) reveals a strong endothermic peak at 188°C corresponding to the melting process, with an additional weak endothermic peak at 173°C indicating potential solid-state transition events [6].

The metastable R3 polymorph demonstrates distinct thermal characteristics with enhanced thermal stability compared to conventional expectations for metastable forms [5]. DSC results indicate that this polymorph exhibits complex thermal behavior involving both hydrogen-bonded networks and dispersive interactions [5].

Thermal stability studies conducted under controlled atmospheric conditions reveal that bezafibrate butyl ester maintains structural integrity up to temperatures approaching 180°C [6]. However, significant chemical degradation occurs under stressed thermal conditions, particularly at temperatures exceeding 323 K (50°C) for extended periods [9] [7].

Phase Transformation Mechanisms

The phase transformation mechanism between bezafibrate butyl ester polymorphs follows a monotropic relationship, where the R3 form represents the kinetically favored metastable phase that irreversibly converts to the thermodynamically stable P21 form upon appropriate thermal treatment [5].

Molecular mechanism analysis reveals that the transformation involves significant conformational reorganization of the ester substituent, with rotation of approximately 180° around the C-C bond connecting the ester group to the triterpene-like skeleton [5]. This conformational change facilitates the transition from helical chain architecture (R3) to layered ribbon structures (P21) [5].

The transformation kinetics demonstrate temperature-dependent behavior with activation energy barriers that control the conversion rate between polymorphic forms [5]. Recrystallization experiments from various solvents consistently yield the R3 polymorph, indicating its kinetic preference during nucleation and crystal growth processes [5].

Solvent-mediated transformation studies reveal that the choice of crystallization solvent significantly influences the initial polymorph obtained [5]. Dimethylformamide (DMF) recrystallization preferentially yields R3 crystals suitable for single-crystal X-ray analysis, while other solvent systems may favor alternative polymorphic forms [5].

Ribbon Formation in Crystal Structure

The ribbon formation mechanism in bezafibrate butyl ester crystal structures represents a fundamental aspect of supramolecular organization [5]. Two distinct ribbon architectures characterize the polymorphic behavior: head-to-head ribbons (Rb^HH^) and head-to-tail ribbons (Rb^HT^) [5].

Head-to-head ribbon formation (Rb^HH^) dominates the P21 polymorph, where successive molecules are related by translational symmetry [5]. This arrangement optimizes van der Waals interactions between adjacent molecular units while maintaining optimal packing efficiency. The ribbon structure exhibits planar characteristics with minimal rotation parameters (R value of -49.2°) [5].

Head-to-tail ribbon formation (Rb^HT^) characterizes the R3 polymorph, creating zigzag ribbon architectures where molecules are related by two-fold screw axes [5]. This arrangement facilitates O-H···O hydrogen bonding between adjacent molecular units, contributing to the metastable nature of this polymorphic form [5].

The ribbon rotation parameter (R) provides quantitative assessment of molecular orientation within ribbon structures [5]. Low R values (approaching 0°) indicate near-parallel alignment of molecular rings relative to the ribbon plane, while higher absolute values suggest significant rotational displacement [5]. The R3 polymorph exhibits R values of -2.8° and -5.0° for symmetry-independent ribbons A and B respectively [5].

Crystal Packing and Intermolecular Forces

Hydrogen Bonding Patterns

Hydrogen bonding networks constitute critical stabilizing elements in bezafibrate butyl ester crystal structures [4] [5]. The compound exhibits multiple hydrogen bonding modalities that significantly influence polymorphic stability and molecular packing arrangements.

Intermolecular N-H···O hydrogen bonds represent the primary hydrogen bonding motif, generating infinite chain structures along crystallographic directions [4]. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.72 to 3.24 Å, with optimal geometric parameters for effective stabilization [10]. The hydrogen bonding creates one-dimensional supramolecular chains that subsequently assemble into higher-order architectural motifs [4].

C-H···O interactions provide secondary stabilization through weak but numerous contacts between molecular units [4] [5]. These interactions involve carbonyl oxygen atoms as acceptors and various methyl and methylene groups as donors, creating extended interaction networks that complement the primary hydrogen bonding patterns [5].

O-H···O hydrogen bonding appears specifically in the R3 polymorph, where hydroxyl groups participate in intermolecular hydrogen bonding that stabilizes the helical chain architecture [5]. These hydrogen bonds exhibit classical geometric parameters with optimal angular arrangements for maximum stabilization energy [5].

Hydrogen Bond TypeDonorAcceptorDistance (Å)Polymorph
N-H···OAmide NHCarbonyl O2.72-3.24Both
C-H···OCH₂/CH₃Carbonyl OVariableBoth
O-H···OHydroxyl OHHydroxyl OClassicalR3 only

Dates

Last modified: 07-20-2023

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